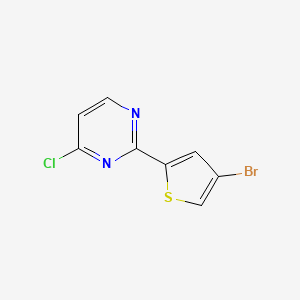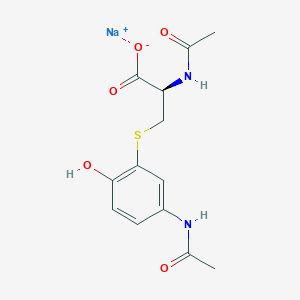![molecular formula C19H23ClN2O B13444911 2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B13444911.png)
2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its significant role in the pharmaceutical industry, particularly as an intermediate in the synthesis of various drugs, including antihistamines like cetirizine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol typically involves the reaction of 4-chlorobenzhydryl piperazine with 2-chloroethanol in the presence of a base such as diisopropyl ethyl amine and a catalyst like sodium iodide . This method is noted for being easy, inexpensive, and reproducible, making it suitable for industrial production .
Industrial Production Methods
In industrial settings, the production of this compound follows a scalable method that ensures high yield and purity. The process involves the use of commercially available starting materials and straightforward reaction conditions, which contribute to the efficiency and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction is used to remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying the interactions of piperazine derivatives with biological systems.
Industry: It is used in the manufacture of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets in the body. For instance, in the case of cetirizine, it acts as an H1-receptor antagonist, blocking the action of histamine and thereby reducing allergic symptoms . The molecular pathways involved include the inhibition of histamine binding to its receptors, which prevents the cascade of allergic reactions .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A widely used antihistamine that shares a similar structure and mechanism of action.
Levocetirizine: The R-enantiomer of cetirizine, which has a higher affinity for the H1 receptor and is used to treat allergic rhinitis and urticaria.
Hydroxyzine: Another antihistamine that is metabolized into cetirizine in the body.
Uniqueness
2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol is unique due to its specific structural features that allow it to serve as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its ability to undergo multiple types of chemical reactions and its role in the production of effective antihistamines highlight its importance in both research and industry .
Properties
Molecular Formula |
C19H23ClN2O |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-[4-[(3-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C19H23ClN2O/c20-18-8-4-7-17(15-18)19(16-5-2-1-3-6-16)22-11-9-21(10-12-22)13-14-23/h1-8,15,19,23H,9-14H2 |
InChI Key |
JFZLJOYOGVDNAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


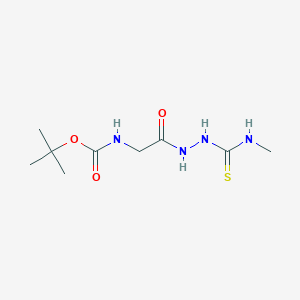
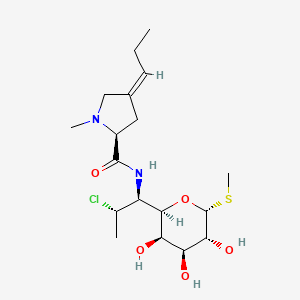
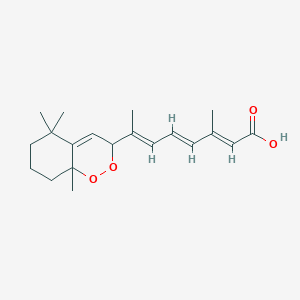
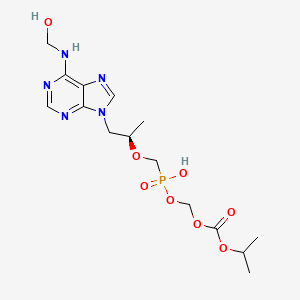
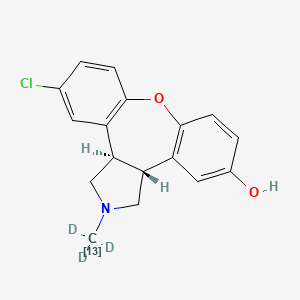
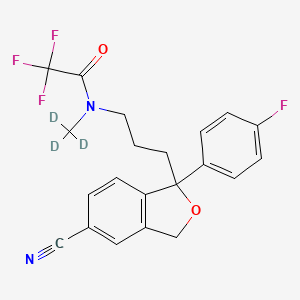
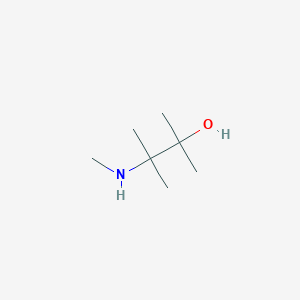
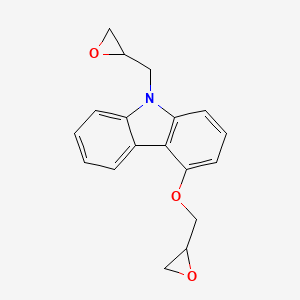
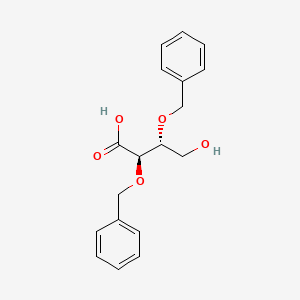

![Imidazo[1,2-a]pyridine-5,6,7,8-d4-3-carboxylic Acid](/img/structure/B13444881.png)

